

# Glycofurol: A Basic Toxicological Profile for Preliminary Studies

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## Compound of Interest

Compound Name: **Glycofurol**  
Cat. No.: **B15544174**

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

## Introduction

**Glycofurol**, chemically known as  $\alpha$ -[(Tetrahydro-2-furanyl)methyl]- $\omega$ -hydroxy-poly(oxy-1,2-ethanediyl), is a versatile solvent used in parenteral, oral, and topical pharmaceutical formulations.[1] Its primary function is to enhance the solubility of poorly water-soluble active pharmaceutical ingredients (APIs).[2] While generally considered safe for use in approved pharmaceutical applications within specified limits, a thorough understanding of its toxicological profile is essential for preliminary safety assessments in drug development.[3] This guide provides a summary of the available basic toxicological data for **Glycofurol**, including acute toxicity, local tolerance, and genotoxicity, and where data is lacking, provides information on related compounds to inform preliminary risk assessment.

## Acute Toxicity

Acute toxicity studies are designed to assess the adverse effects of a substance after a single dose or multiple doses given within 24 hours. The available data for **Glycofurol** primarily focuses on the parenteral routes of administration.

Table 1: Acute Toxicity of **Glycofurol**

Species	Route of Administration	Parameter	Value	Reference
Mouse	Intravenous	LD50	3500 mg/kg	<a href="#">[1]</a>
Mouse	Intraperitoneal	LD50	7800 mg/kg	<a href="#">[1]</a>
Rat	Intravenous	LDLo	1000 mg/kg	<a href="#">[1]</a>

LD50: Lethal Dose, 50%. The dose that is lethal to 50% of the tested population. LDLo: Lowest Published Lethal Dose.

## Experimental Protocols

While specific, detailed protocols for the above-mentioned studies are not readily available in the public domain, they would likely have followed standardized guidelines such as those from the Organisation for Economic Co-operation and Development (OECD).

General Protocol for Acute Intravenous/Intraperitoneal Toxicity (Based on OECD Guidelines) A typical acute toxicity study would involve the administration of a single dose of **Glycofurol** to rodents (mice or rats). Key aspects of the protocol would include:

- Test Animals: Healthy, young adult rodents of a specific strain, equally divided by sex.
- Dosage: A range of graded doses of **Glycofurol** would be administered to different groups of animals to determine the dose-response relationship. A control group would receive the vehicle (e.g., saline).
- Administration: The test substance would be administered as a single bolus injection either intravenously (into a tail vein) or intraperitoneally.
- Observation Period: Animals would be observed for mortality, clinical signs of toxicity (e.g., changes in behavior, breathing, and motor activity), and body weight changes for a period of up to 14 days.[\[4\]](#)
- Necropsy: All animals (those that die during the study and those euthanized at the end) would undergo a gross necropsy to examine for any pathological changes in organs and tissues.

## Repeated-Dose Toxicity

There is a lack of publicly available data from subchronic (28-day or 90-day) or chronic repeated-dose toxicity studies specifically for **Glycofurol**. Such studies are crucial for determining the No-Observed-Adverse-Effect Level (NOAEL), which is essential for setting safe exposure limits for human clinical trials.[5][6][7]

In the absence of direct data, information on the main precursor, tetrahydrofurfuryl alcohol (THFA), can provide some insight. A reproductive and developmental toxicity screening study on THFA in rats established a NOAEL for parental toxicity at 50 mg/kg/day.[8] This was based on observations of changes in locomotor activity, inhibition of body weight gain, and histopathological changes in various organs at higher doses.[8]

## Genotoxicity

Genotoxicity assays are designed to detect direct or indirect damage to DNA and chromosomes. Based on available safety data sheets, there is no evidence to classify **Glycofurol** as a germ cell mutagen.[3][9] However, specific results from standard genotoxicity tests like the Ames test (bacterial reverse mutation assay), in vitro micronucleus assay, or in vivo micronucleus assay for **Glycofurol** are not publicly available.[2][9]

## Experimental Protocols for Genotoxicity Assays (General)

Should such studies be conducted, they would likely follow established OECD guidelines.

- Ames Test (OECD 471): This bacterial reverse mutation assay would assess the potential of **Glycofurol** to induce gene mutations in several strains of *Salmonella typhimurium* and *Escherichia coli*.
- In Vitro Micronucleus Test (OECD 487): This test would evaluate the potential of **Glycofurol** to cause chromosomal damage in mammalian cells in culture by detecting the formation of micronuclei.[3][9][10]
- In Vivo Micronucleus Test (OECD 474): This assay would be conducted in rodents to assess the potential of **Glycofurol** to induce chromosomal damage in bone marrow cells after systemic exposure.[9][11]

## Carcinogenicity

No data from long-term carcinogenicity bioassays on **Glycofurol** are publicly available.<sup>[9]</sup>

Safety data sheets generally state that it "shall not be classified as carcinogenic."<sup>[3]</sup>

## Reproductive and Developmental Toxicity

A significant finding from a safety data sheet is the classification of **Glycofurol** under Reproductive Toxicity Category 1, with the hazard statement H360Df: "May damage the unborn child. Suspected of damaging fertility."<sup>[3]</sup> This classification suggests that there is evidence, likely from animal studies, indicating a potential for developmental and/or reproductive toxicity.<sup>[12][13][14]</sup> However, the specific studies, including the doses tested, observed effects, and determined NOAELs, that form the basis of this classification are not publicly available.

For context, a reproductive and developmental toxicity screening study on the precursor, tetrahydrofurfuryl alcohol (THFA), in rats showed no effects on fertility indices. However, at a high dose of 500 mg/kg, there was a complete lack of pup delivery. At 150 mg/kg, prolonged gestation and a marked decrease in the number of live pups were observed. The NOAEL for reproductive/developmental toxicity for THFA in this study was determined to be 50 mg/kg/day.<sup>[8]</sup>

## Local Tolerance

**Glycofurol** is generally considered to be a non-irritant and well-tolerated material, particularly at the concentrations used in pharmaceutical formulations.<sup>[1][2]</sup> Its tolerability is often compared to that of propylene glycol.<sup>[1]</sup> One study evaluating a **Glycofurol**-based gel for topical application concluded that the formulation was safe and non-irritating to the skin.<sup>[15][16]</sup> However, one safety data sheet states that it "Causes serious eye irritation," indicating that direct contact with the eye may cause significant, though reversible, damage.<sup>[3]</sup>

## Experimental Protocols for Local Tolerance (General)

- Dermal Irritation/Corrosion (OECD 404): This test would typically be conducted on rabbits. A single dose of undiluted **Glycofurol** would be applied to a small area of the skin and observed for signs of erythema (redness) and edema (swelling) over a period of up to 14 days.<sup>[7][17][18]</sup>

- Eye Irritation/Corrosion (OECD 405): This study, also typically performed in rabbits, would involve the instillation of a small amount of **Glycofurol** into the eye. The eyes would then be examined for effects on the cornea, iris, and conjunctiva.
- Skin Sensitization (OECD 406): A guinea pig maximization test or a local lymph node assay (LLNA) in mice could be used to assess the potential of **Glycofurol** to cause skin sensitization (allergic contact dermatitis).[\[5\]](#)[\[6\]](#)[\[19\]](#)[\[20\]](#)[\[21\]](#)

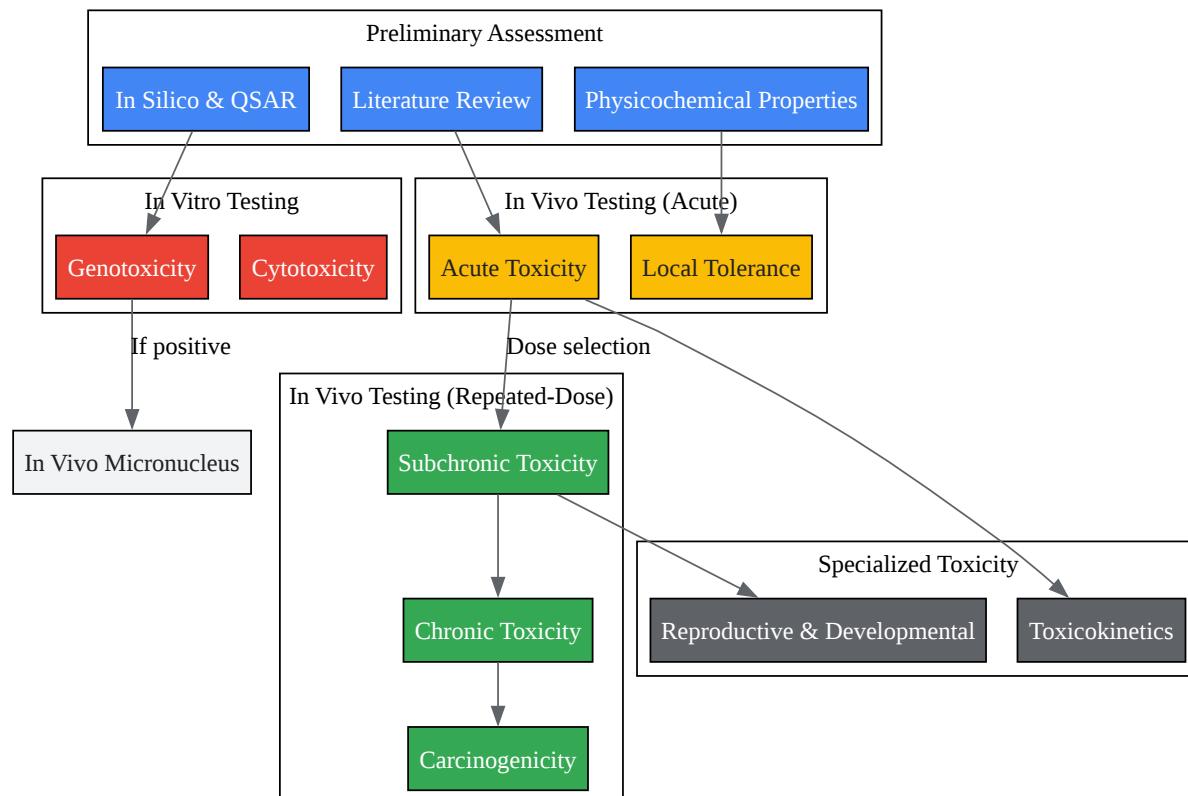
## Toxicokinetics (Absorption, Distribution, Metabolism, and Excretion)

There is limited publicly available information on the toxicokinetics of **Glycofurol**. As a solvent used in parenteral formulations, it is expected to have high bioavailability following injection. One study noted that **Glycofurol** can alter the pharmacokinetics of co-administered drugs, potentially affecting their metabolism and clearance.[\[2\]](#)[\[22\]](#) The metabolic byproducts of **Glycofurol** are suggested to be less harmful than those of ethylene glycol.[\[2\]](#) A comprehensive understanding of its absorption, distribution, metabolism, and excretion (ADME) profile would require dedicated studies.

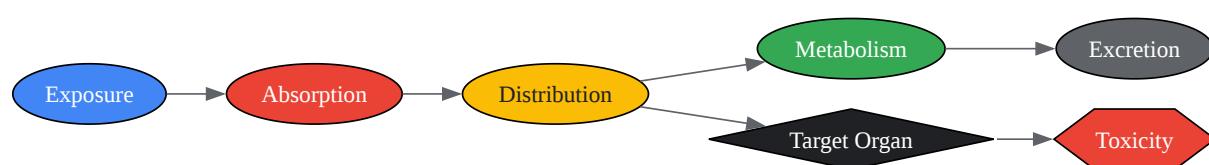
## Signaling Pathways and Mechanisms of Toxicity

No specific signaling pathways or detailed mechanisms of toxicity for **Glycofurol** have been identified in the reviewed literature. The observed toxic effects at high doses, such as central nervous system depression (e.g., ataxia), are likely related to its properties as a solvent and its systemic distribution. The reproductive toxicity classification suggests a potential for interference with developmental or reproductive processes, but the underlying mechanism is unknown.

## Visualizations

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A general workflow for toxicological assessment of a chemical substance.



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Logical relationships in toxicokinetics and toxicodynamics.

## Conclusion

The available toxicological data for **Glycofurool** suggests a low order of acute toxicity when administered parenterally. It is generally considered non-irritating to the skin at typical concentrations used in pharmaceutical products, although it may cause serious eye irritation upon direct contact. A significant area of concern is its classification for reproductive toxicity, which warrants careful consideration in the development of any new formulation, particularly for use in women of childbearing potential.

Crucially, there is a notable lack of publicly available data for repeated-dose toxicity, genotoxicity, and carcinogenicity. For a comprehensive risk assessment, these data gaps would need to be addressed through further testing. In the interim, data from structurally related compounds, such as tetrahydrofurfuryl alcohol, can provide some preliminary insights. Researchers and drug development professionals should proceed with caution and consider the need for additional safety studies on a case-by-case basis, depending on the intended route of administration, dose, and patient population.

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